molecular formula C10H8F3NO3S B13549907 methyl 3-{[(1E)-3-oxo-2-(trifluoromethyl)prop-1-en-1-yl]amino}thiophene-2-carboxylate

methyl 3-{[(1E)-3-oxo-2-(trifluoromethyl)prop-1-en-1-yl]amino}thiophene-2-carboxylate

Cat. No.: B13549907
M. Wt: 279.24 g/mol
InChI Key: UXBYVGIHDMQJMN-GQCTYLIASA-N
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Description

Methyl 3-{[(1E)-3-oxo-2-(trifluoromethyl)prop-1-en-1-yl]amino}thiophene-2-carboxylate is a synthetic organic compound with a molecular formula of C10H8F3NO3S. This compound is characterized by the presence of a thiophene ring, a trifluoromethyl group, and an enone moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(1E)-3-oxo-2-(trifluoromethyl)prop-1-en-1-yl]amino}thiophene-2-carboxylate typically involves the reaction of a thiophene derivative with a trifluoromethyl enone. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(1E)-3-oxo-2-(trifluoromethyl)prop-1-en-1-yl]amino}thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-{[(1E)-3-oxo-2-(trifluoromethyl)prop-1-en-1-yl]amino}thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of methyl 3-{[(1E)-3-oxo-2-(trifluoromethyl)prop-1-en-1-yl]amino}thiophene-2-carboxylate involves its interaction with specific molecular targets. The enone moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-{[(1E)-3-oxo-2-(trifluoromethyl)prop-1-en-1-yl]amino}thiophene-2-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties to the molecule. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H8F3NO3S

Molecular Weight

279.24 g/mol

IUPAC Name

methyl 3-[[(E)-3,3,3-trifluoro-2-formylprop-1-enyl]amino]thiophene-2-carboxylate

InChI

InChI=1S/C10H8F3NO3S/c1-17-9(16)8-7(2-3-18-8)14-4-6(5-15)10(11,12)13/h2-5,14H,1H3/b6-4+

InChI Key

UXBYVGIHDMQJMN-GQCTYLIASA-N

Isomeric SMILES

COC(=O)C1=C(C=CS1)N/C=C(\C=O)/C(F)(F)F

Canonical SMILES

COC(=O)C1=C(C=CS1)NC=C(C=O)C(F)(F)F

Origin of Product

United States

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